molecular formula C13H15NO B184456 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one CAS No. 10579-60-9

1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one

Cat. No. B184456
CAS RN: 10579-60-9
M. Wt: 201.26 g/mol
InChI Key: ALVNQTDMQBKHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one, also known as DMQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQD is a heterocyclic compound that contains a quinoline ring and an enone moiety, which makes it a versatile molecule for chemical synthesis and biological studies.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one involves the formation of a complex with metal ions, which leads to fluorescence emission. The enone moiety of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one is responsible for the fluorescence emission, while the quinoline ring serves as a metal ion binding site. The binding of metal ions to 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one changes the electronic structure of the molecule, leading to a shift in the absorption and emission spectra. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been shown to have low toxicity and high biocompatibility, making it a potential candidate for biomedical applications. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been studied for its antioxidant activity, which can help prevent oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in lab experiments include its high sensitivity and selectivity for metal ions, its low toxicity and high biocompatibility, and its potential applications in various fields, such as drug delivery and imaging. The limitations of using 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in lab experiments include its low solubility in water, which can affect its bioavailability, and its potential instability under certain conditions, such as high temperature and pH.

Future Directions

Future research on 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can focus on the development of new synthesis methods that can improve the yield and purity of the compound. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be studied for its potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of nanomaterials with unique properties. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be studied for its potential applications in the field of environmental science, where it can be used as a fluorescent probe for the detection of metal ions in water and soil samples. The potential applications of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in the field of biomedicine, such as drug delivery and imaging, can also be explored further.

Synthesis Methods

The synthesis of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can be achieved through several methods, including the condensation of 2-methyl-3-oxopentanoic acid with 2-amino-3,4-dihydroquinoline, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methyl-3-oxopentanoic acid with 2-amino-3,4-dihydroquinoline in the presence of triethylamine and acetic anhydride. The yield of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one using these methods ranges from 50% to 80%. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be synthesized through a one-pot method using 2-methyl-3-oxopentanoic acid, 2-amino-3,4-dihydroquinoline, and acetic anhydride in the presence of p-toluenesulfonic acid, with a yield of 85%.

Scientific Research Applications

1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been widely used in scientific research due to its unique chemical structure and potential applications in various fields. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological and environmental samples. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been used as a building block for the synthesis of organic materials, such as polymers and dendrimers, for drug delivery and imaging applications. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has shown promising results in inhibiting the growth of cancer cells and bacteria, making it a potential candidate for the development of new drugs.

properties

CAS RN

10579-60-9

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C13H15NO/c1-10(2)13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-4,6,8H,1,5,7,9H2,2H3

InChI Key

ALVNQTDMQBKHJO-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)N1CCCC2=CC=CC=C21

Canonical SMILES

CC(=C)C(=O)N1CCCC2=CC=CC=C21

Origin of Product

United States

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